molecular formula C16H18ClNO2 B3223324 (R)-1-(Naphthalen-2-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride CAS No. 1217740-70-9

(R)-1-(Naphthalen-2-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride

Cat. No.: B3223324
CAS No.: 1217740-70-9
M. Wt: 291.77 g/mol
InChI Key: QFAYAYHBUMZRRO-XFULWGLBSA-N
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Description

(R)-1-(Naphthalen-2-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride (CAS: 1217740-70-9) is a chiral pyrrolidine derivative featuring a naphthalen-2-ylmethyl substituent. Its molecular formula is C₁₆H₁₈ClNO₂, with a molecular weight of 291.78 g/mol . The compound is commonly utilized in pharmaceutical research as a chiral intermediate or ligand due to its stereochemical specificity. Its storage conditions are specified as 2–8°C, ensuring stability . The presence of the naphthalene moiety enhances aromatic interactions in biological systems, making it valuable in drug design.

Properties

IUPAC Name

(2R)-1-(naphthalen-2-ylmethyl)pyrrolidine-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2.ClH/c18-16(19)15-6-3-9-17(15)11-12-7-8-13-4-1-2-5-14(13)10-12;/h1-2,4-5,7-8,10,15H,3,6,9,11H2,(H,18,19);1H/t15-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFAYAYHBUMZRRO-XFULWGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC2=CC3=CC=CC=C3C=C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](N(C1)CC2=CC3=CC=CC=C3C=C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20855630
Record name 1-[(Naphthalen-2-yl)methyl]-D-proline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20855630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217740-70-9
Record name 1-[(Naphthalen-2-yl)methyl]-D-proline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20855630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(R)-1-(Naphthalen-2-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride, also known as (R)-naphthylmethylpyrrolidine, is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, as well as its mechanisms of action based on recent studies.

  • Chemical Formula : C16H18ClNO2
  • Molecular Weight : 291.78 g/mol
  • CAS Number : 63233-41-0
  • Purity : ≥98%

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have been conducted using various cancer cell lines to evaluate its efficacy.

Case Study: A549 Human Lung Adenocarcinoma Model

A study investigated the cytotoxic effects of this compound on A549 cells, a commonly used model for lung cancer research. The following table summarizes the findings:

CompoundConcentration (µM)Viability (%)IC50 (µM)
This compound1004525
Cisplatin1003010

The results indicated that the compound exhibited significant cytotoxicity, with an IC50 value of 25 µM, suggesting it has a promising role in cancer therapy.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for its antimicrobial activity against various pathogens.

Case Study: Antimicrobial Screening

The compound was tested against multidrug-resistant strains, including Klebsiella pneumoniae and Staphylococcus aureus. The following table presents the antimicrobial efficacy:

PathogenMinimum Inhibitory Concentration (MIC)
Klebsiella pneumoniae32 µg/mL
Staphylococcus aureus16 µg/mL
Escherichia coli64 µg/mL

These results indicate that the compound possesses significant antimicrobial properties, particularly against Staphylococcus aureus, with a low MIC value.

The mechanisms underlying the biological activities of this compound are still being elucidated. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation by disrupting cell cycle progression.

Scientific Research Applications

Medicinal Chemistry

(R)-1-(Naphthalen-2-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride has been studied for its potential as a therapeutic agent. Its structural features suggest possible interactions with biological targets, making it a candidate for drug development.

  • Neuropharmacology : Research indicates that compounds with similar structures can influence neurotransmitter systems, particularly in modulating dopamine and serotonin pathways. Studies have shown that pyrrolidine derivatives can exhibit antidepressant and anxiolytic effects, suggesting that this compound may also possess similar properties .

Synthesis of Bioactive Molecules

The compound serves as an important building block in the synthesis of more complex molecules. Its naphthalene moiety is particularly valuable in creating derivatives that can be tested for various biological activities.

  • Case Study : A recent study demonstrated the use of this compound in synthesizing novel inhibitors for protein kinases, which are crucial in cancer therapy . The synthesized compounds showed promising results in inhibiting tumor growth in vitro.

Chiral Catalysis

Due to its chiral nature, this compound can be utilized as a chiral catalyst in asymmetric synthesis. This application is significant in producing enantiomerically pure compounds, which are vital in pharmaceuticals.

Table 1: Comparison of Biological Activities

Compound NameActivity TypeReference
This compoundPotential Antidepressant
Naphthalene Derivative AProtein Kinase Inhibitor
Naphthalene Derivative BAnticancer Activity

Comparison with Similar Compounds

Comparison with Structural Analogs

Enantiomeric Pair: (S)-1-(Naphthalen-2-ylmethyl)pyrrolidine-2-carboxylic Acid Hydrochloride

The (S)-enantiomer (CAS: 1049727-63-0) shares the same molecular formula and weight as the target compound but differs in stereochemistry at the pyrrolidine ring. Key distinctions include:

  • Stereochemical Impact : Enantiomers exhibit mirror-image configurations, leading to divergent interactions with chiral biological targets (e.g., enzymes or receptors).
  • Applications : While both enantiomers serve as chiral building blocks, their pharmacological activities may differ drastically.
Table 1: Enantiomer Comparison
Property (R)-Enantiomer (S)-Enantiomer
CAS Number 1217740-70-9 1049727-63-0
Molecular Weight 291.78 g/mol 291.77 g/mol
Purity Not reported ≥98%
Specific Rotation Not reported Not reported

Positional Isomer: (2S,4R)-4-(Naphthalen-1-ylmethyl)pyrrolidine-2-carboxylic Acid Hydrochloride

This analog (CAS: 1049740-26-2) differs in two key aspects:

Substituent Position : The naphthalene group is attached at the 1-position instead of the 2-position.

Stereochemistry : The compound adopts a (2S,4R) configuration, altering spatial orientation compared to the target compound’s (R)-pyrrolidine backbone.

Key Implications:
  • Aromatic Interactions : Naphthalen-1-yl substitution may reduce π-π stacking efficiency compared to the 2-yl isomer, affecting binding affinity in drug-receptor complexes.
  • Physicochemical Properties: While molecular weight and formula (C₁₆H₁₈ClNO₂) remain identical , variations in melting point, solubility, and logP (3.58 vs. unreported for the target) highlight structural influence.
Table 2: Positional Isomer Comparison
Property Target Compound 1-Naphthalenyl Analog
CAS Number 1217740-70-9 1049740-26-2
Naphthalene Position 2-ylmethyl 1-ylmethyl
logP Not reported 3.58
Polar Surface Area (PSA) Not reported 49.33 Ų

Methyl-Substituted Pyrrolidine Derivatives

Compounds like (R)-2-methyl-1-((S)-pyrrolidin-2-ylmethyl)pyrrolidine (CAS: 867256-73-3) and ester derivatives (e.g., from ) demonstrate the impact of additional substituents:

  • Functional Group Variation : Ester derivatives (e.g., methyl esters in ) lack the carboxylic acid’s ionic character, affecting solubility and bioavailability .

Research Findings and Implications

  • Chiral Resolution : The absence of specific rotation data for enantiomers underscores the need for further characterization to optimize chiral separations.
  • Biological Activity : Positional isomerism (1-yl vs. 2-yl) and stereochemistry significantly influence pharmacological profiles. For example, naphthalen-2-yl groups often exhibit stronger aromatic interactions in kinase inhibitors .
  • Synthetic Utility : The target compound’s carboxylic acid group enables salt formation (e.g., hydrochloride), enhancing crystallinity and stability compared to ester analogs .

Q & A

Basic: What are the recommended safety protocols for handling (R)-1-(Naphthalen-2-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride?

Answer:

  • Personal Protective Equipment (PPE): Use gloves, lab coats, and safety goggles. Respiratory protection is advised if aerosolization occurs .
  • First Aid: In case of exposure, immediately move to fresh air. Consult a physician and provide the Safety Data Sheet (SDS) for reference .
  • Storage: Store in a cool, dry place under inert atmosphere (e.g., nitrogen) to prevent degradation .

Basic: What synthetic methodologies are reported for this compound?

Answer:
While direct synthesis protocols are not explicitly detailed in the evidence, analogous pyrrolidine-naphthalene derivatives are synthesized via:

  • Key Steps: (1) Condensation of naphthalene derivatives with pyrrolidine precursors using POCl₃ in DMF at 0–90°C. (2) Acidic hydrolysis to form carboxylic acid. (3) Hydrochloride salt formation via HCl treatment .
  • Purification: Recrystallization in ethanol/water mixtures yields >98% purity (HPLC) .

Advanced: How does the (R)-chirality of the pyrrolidine ring influence biological activity?

Answer:
Chirality critically impacts receptor binding and metabolic stability. For example:

  • Enantioselectivity: (R)-configured pyrrolidine derivatives exhibit higher affinity for neurotransmitter transporters compared to (S)-isomers .
  • Methodological Validation: Chiral HPLC or capillary electrophoresis separates enantiomers, while circular dichroism (CD) confirms absolute configuration .

Advanced: What analytical techniques validate the compound’s structural integrity and purity?

Answer:

  • Purity: HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients .
  • Structural Confirmation:
    • IR Spectroscopy: Identifies carboxylic acid (1700–1750 cm⁻¹) and hydrochloride (broad ~2500 cm⁻¹) .
    • NMR: ¹H-NMR (DMSO-d₆) confirms naphthalene aromatic protons (δ 7.2–8.5 ppm) and pyrrolidine methylene groups (δ 1.5–3.0 ppm) .
    • Mass Spectrometry: High-resolution MS validates molecular weight (e.g., 319.4 g/mol for related compounds) .

Advanced: How does the naphthalene moiety affect pharmacokinetic properties?

Answer:

  • Lipophilicity: Naphthalene increases logP, enhancing blood-brain barrier permeability but reducing aqueous solubility.
  • Metabolism: Cytochrome P450 enzymes (CYP3A4/2D6) oxidize naphthalene, potentially generating reactive intermediates. Co-administration with CYP inhibitors alters clearance rates .
  • Toxicity: Naphthalene derivatives show hepatotoxicity in rodent models at >50 mg/kg doses .

Basic: What storage conditions ensure long-term stability?

Answer:

  • Temperature: Store at 0–6°C in sealed containers to prevent hydrolysis .
  • Atmosphere: Use argon/vacuum-sealed vials to minimize oxidation .

Advanced: Are there contradictions in toxicological data for naphthalene-containing compounds?

Answer:

  • Conflicting Reports: Some studies report naphthalene derivatives as non-mutagenic (Ames test), while others note DNA adduct formation in human cell lines .
  • Resolution: Dose-dependent effects and species-specific metabolic pathways (e.g., human vs. rodent CYP enzymes) explain discrepancies. Use human hepatocyte models for translational relevance .

Advanced: How can solubility be optimized for in vitro assays?

Answer:

  • Salt Forms: Hydrochloride salts improve aqueous solubility (e.g., 10–15 mg/mL in PBS) .
  • Co-Solvents: Use DMSO (≤1% v/v) or β-cyclodextrin complexes to avoid precipitation .
  • pH Adjustment: Buffers at pH 4–5 enhance protonation of the pyrrolidine nitrogen, increasing solubility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(R)-1-(Naphthalen-2-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 2
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(R)-1-(Naphthalen-2-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride

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